molecular formula C8H9BrN2 B1342824 4-Bromo-3-methylbenzimidamide CAS No. 202805-69-4

4-Bromo-3-methylbenzimidamide

Cat. No.: B1342824
CAS No.: 202805-69-4
M. Wt: 213.07 g/mol
InChI Key: QTJRXRLKEVFNPH-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzimidamide is an organic compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 g/mol . It is a derivative of benzimidamide, where a bromine atom is substituted at the fourth position and a methyl group at the third position on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylbenzimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Flow Bromination: Using continuous flow reactors to ensure efficient and controlled bromination.

    Automated Amidation: Employing automated systems for the amidation step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.

Major Products

    Nucleophilic Substitution: Products include 4-hydroxy-3-methylbenzimidamide or 4-amino-3-methylbenzimidamide.

    Electrophilic Aromatic Substitution: Products include 4-bromo-3-methyl-2-nitrobenzimidamide or 4-bromo-3-methyl-2-sulfonylbenzimidamide.

Scientific Research Applications

4-Bromo-3-methylbenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzimidamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzonitrile: Similar structure but with a nitrile group instead of an amide.

    4-Bromo-3-methylbenzamide: Similar structure but with a carboxamide group instead of an amidine.

Uniqueness

4-Bromo-3-methylbenzimidamide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and methyl groups on the benzene ring allows for versatile chemical transformations and applications in various fields .

Properties

IUPAC Name

4-bromo-3-methylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJRXRLKEVFNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612628
Record name 4-Bromo-3-methylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202805-69-4
Record name 4-Bromo-3-methylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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